

# Spectroscopic Profile of 1-Pentyn-3-ol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Pentyn-3-ol**

Cat. No.: **B1209153**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Pentyn-3-ol**, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Pentyn-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.3	Triplet (t)	~6.5	CH(OH)
~2.4	Doublet (d)	~2.0	C≡CH
~1.7	Quintet (quin)	~7.0	CH <sub>2</sub>
~1.0	Triplet (t)	~7.5	CH <sub>3</sub>
(variable)	Broad Singlet (br s)	-	OH

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~85.0	C≡CH
~72.0	C≡CH
~61.5	CH(OH)
~30.0	CH <sub>2</sub>
~10.0	CH <sub>3</sub>

**Infrared (IR) Spectroscopy**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment	Vibrational Mode
~3350	Strong, Broad	O-H	Stretching
~3300	Strong, Sharp	≡C-H	Stretching
~2970, ~2880	Medium-Strong	C-H ( $\text{sp}^3$ )	Stretching
~2120	Weak-Medium	C≡C	Stretching
~1050	Strong	C-O	Stretching

## Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
84	~5	[M] <sup>+</sup> (Molecular Ion)
83	~40	[M-H] <sup>+</sup>
55	100	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
53	~30	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
43	~20	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
39	~35	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	~45	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
27	~50	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a volatile liquid alcohol like **1-Pentyn-3-ol** and may be adapted based on the specific instrumentation available.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of **1-Pentyn-3-ol** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.[\[1\]](#) b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) to the vial.[\[2\]](#) c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[1\]](#) e. Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the

magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. e. For  $^1\text{H}$  NMR, set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. f. For  $^{13}\text{C}$  NMR, a higher number of scans (e.g., 64 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.[3] g. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR; 77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$  NMR). d. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy (Neat Liquid)

1. Sample Preparation: a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a lint-free cloth.[4] b. Place one to two drops of neat **1-Pentyn-3-ol** onto the center of one salt plate.[5] c. Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[6][7]

2. Instrument Setup and Data Acquisition: a. Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer. b. Collect a background spectrum of the empty sample compartment to account for atmospheric  $\text{CO}_2$  and water vapor. c. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

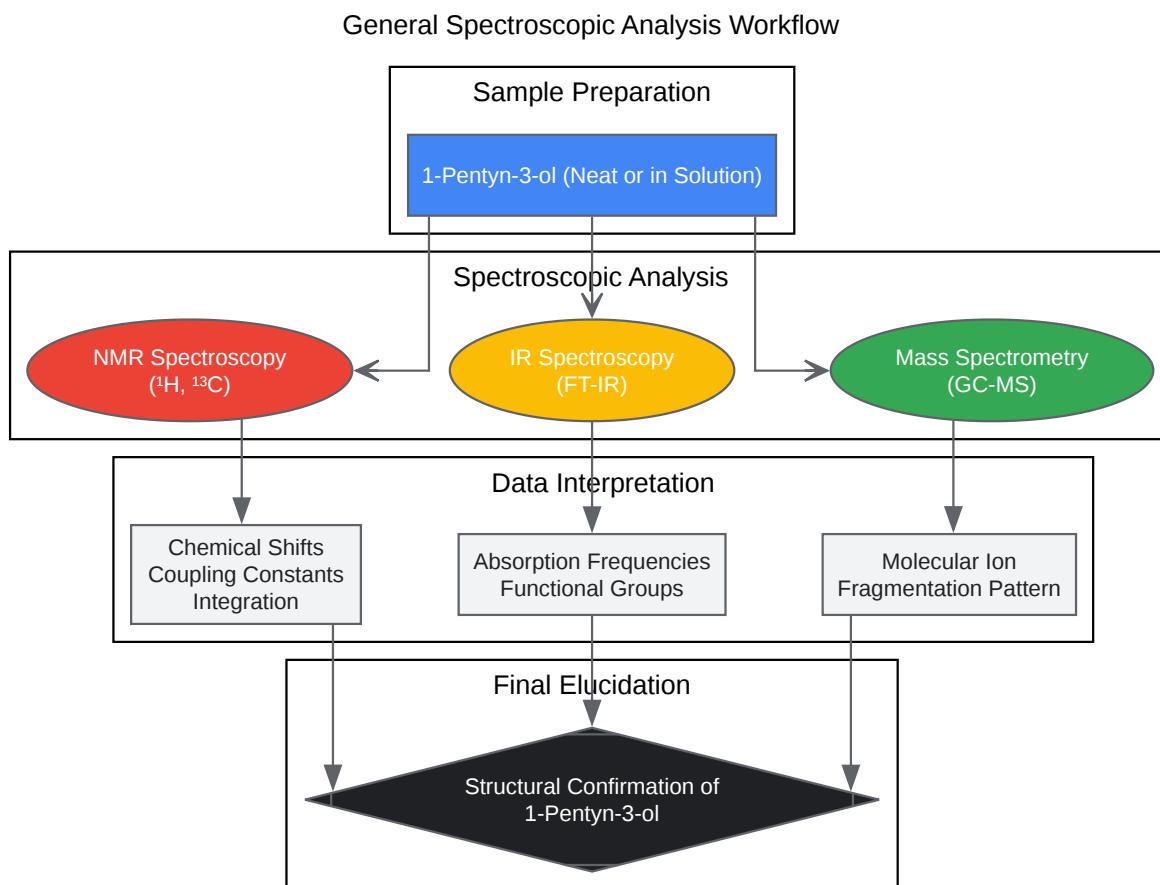
3. Data Processing and Analysis: a. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. b. Identify the characteristic absorption bands and their corresponding wavenumbers. c. Correlate the observed absorption bands with the functional groups present in **1-Pentyn-3-ol**.

## Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation: a. Prepare a dilute solution of **1-Pentyn-3-ol** (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.<sup>[9]</sup> b. Transfer the solution to a 2 mL autosampler vial and cap it.
2. Instrument Setup and Data Acquisition: a. Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound. b. Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C). c. The mass spectrometer is typically operated in electron ionization (EI) mode with an electron energy of 70 eV.<sup>[10]</sup> d. Set the mass range to be scanned (e.g., m/z 20-200). e. Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
3. Data Processing and Analysis: a. The software will generate a total ion chromatogram (TIC), which shows the intensity of ions as a function of retention time. b. Identify the peak corresponding to **1-Pentyn-3-ol** in the TIC. c. Extract the mass spectrum for that peak. d. Identify the molecular ion peak (if present) and the major fragment ion peaks. e. Analyze the fragmentation pattern to confirm the structure of the compound.

## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **1-Pentyn-3-ol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

## Key IR Absorptions for 1-Pentyn-3-ol

Functional Group	Wavenumber (cm <sup>-1</sup> )	Vibration
------------------	--------------------------------	-----------

O-H (Alcohol)	~3350 (Broad)	Stretching
---------------	---------------	------------

≡C-H (Alkyne)	~3300 (Sharp)	Stretching
---------------	---------------	------------

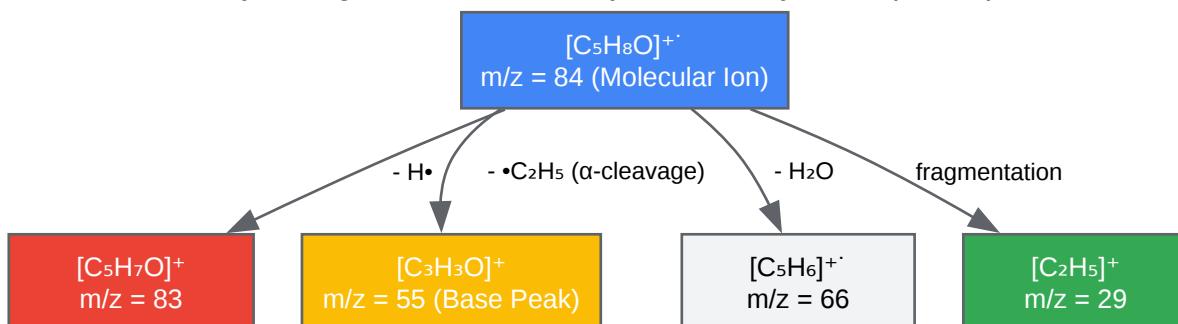
C-H (Alkyl)	~2970, ~2880	Stretching
-------------	--------------	------------

C≡C (Alkyne)	~2120	Stretching
--------------	-------	------------

C-O (Alcohol)	~1050	Stretching
---------------	-------	------------

[Click to download full resolution via product page](#)Caption: Key IR functional groups of **1-Pentyn-3-ol**.

## Major Fragmentation Pathways of 1-Pentyn-3-ol (EI-MS)



[Click to download full resolution via product page](#)

Caption: Major EI-MS fragmentation pathways.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [homepages.abdn.ac.uk](http://homepages.abdn.ac.uk) [homepages.abdn.ac.uk]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com](http://alwsci.com)
- 3. [scribd.com](http://scribd.com) [scribd.com]
- 4. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]
- 5. [scribd.com](http://scribd.com) [scribd.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [\[pccl.chem.ufl.edu\]](http://pccl.chem.ufl.edu)
- 9. [spectrabase.com](http://spectrabase.com) [spectrabase.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [\[cif.iastate.edu\]](http://cif.iastate.edu)
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Pentyn-3-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209153#spectroscopic-data-for-1-pentyn-3-ol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1209153#spectroscopic-data-for-1-pentyn-3-ol-nmr-ir-mass-spec)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)